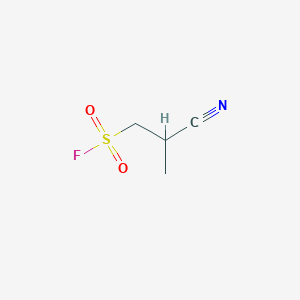

2-Cyanopropane-1-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Cyanopropane-1-sulfonyl fluoride” is a chemical compound. It’s related to sulfonyl fluorides, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Synthesis Analysis

A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides has been developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents . Other methods, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination, for the preparation of sulfonyl fluorides have also been reported .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .科学的研究の応用

Photodegradation of Fluorinated Compounds

One study investigated the photodegradation of perfluorooctane sulfonate (PFOS) in water and alkaline 2-propanol solution. This research provides insights into the degradation pathways of fluorinated compounds under UV irradiation, revealing the formation of fluoride and sulfate ions along with shorter-chain fluorinated compounds. The findings suggest potential environmental applications for managing persistent fluorinated pollutants (Yamamoto et al., 2007).

Synthesis of Fluorinated Compounds

Another study focused on the simple synthesis of optically active 2-fluoropropanoic acid and its analogs using sulfonates. This research highlights methods for achieving high enantiomeric purity in the synthesis of fluorinated compounds, potentially useful in pharmaceuticals and materials science (Fritz-Langhals & Schu¨tz, 1993).

Electrochemical Synthesis of Sulfonyl Fluorides

The electrochemical oxidative coupling of thiols and potassium fluoride to produce sulfonyl fluorides was detailed in a study demonstrating a mild and environmentally benign approach. This method allows for the synthesis of sulfonyl fluorides from a broad range of substrates, indicating potential applications in synthetic chemistry and drug development (Laudadio et al., 2019).

Development of Aliphatic Sulfonyl Fluorides

Research on the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation offers a rapid, metal-free approach for creating structurally diverse sulfonyl fluoride libraries. This innovation could have significant implications for chemical biology and molecular pharmacology (Xu et al., 2019).

Nucleophilic Fluorination Reactions

A study on nucleophilic fluorination reactions starting from aqueous fluoride ion solutions provided a method for the synthesis of anionic fluoroborates. This research presents a potential pathway for the development of novel nucleophilic fluorination procedures, which could be broadly applicable in organic synthesis (Zhao & Gabbaï, 2011).

将来の方向性

特性

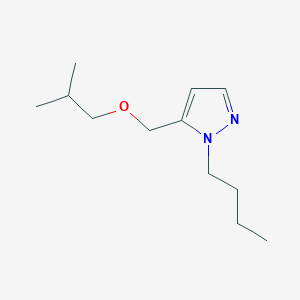

IUPAC Name |

2-cyanopropane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNO2S/c1-4(2-6)3-9(5,7)8/h4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMRACNFEZTXKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanopropane-1-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

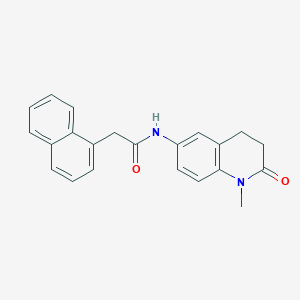

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)

![2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2606793.png)

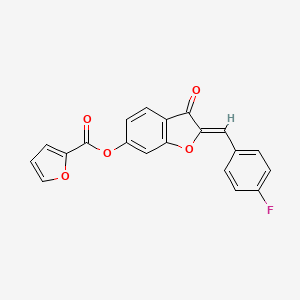

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2606794.png)

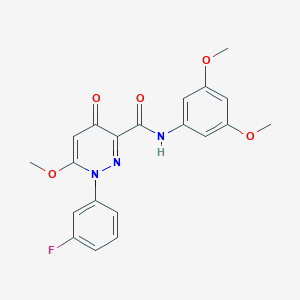

methyl]piperidine-4-carboxamide](/img/structure/B2606800.png)